
PKA Inhibitor IV
Vue d'ensemble
Description
PKA Inhibitor IV (also referred to as PKI (5–24)) is a synthetic peptide inhibitor derived from the pseudosubstrate region of the endogenous Protein Kinase A Inhibitor (PKI). It binds to the catalytic subunit of PKA, blocking its active site with high specificity. Key features include:
- Mechanism: Competitive inhibition at the catalytic site via arginine-rich motifs .
- Potency: Ki = 2.8 nM, making it one of the most potent PKA inhibitors .
- Applications: Widely used in biochemical assays to study PKA signaling due to its exquisite specificity .
- Limitations: Peptide-based structure limits cellular permeability without chemical modifications (e.g., stapling) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PKA Inhibitor IV involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification process typically involves high-performance liquid chromatography to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
PKA Inhibitor IV primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) or O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU) are commonly used for peptide bond formation.
Deprotection Reagents: Trifluoroacetic acid (TFA) is used to remove protecting groups from amino acids.
Cleavage Reagents: A mixture of TFA, water, and scavengers like triisopropylsilane (TIS) is used to cleave the peptide from the resin.
Major Products
The major product of the synthesis is the peptide sequence of this compound. Any side products are typically removed during the purification process.
Applications De Recherche Scientifique
Cancer Research
Recent studies have highlighted the oncogenic role of PKA in several cancers, prompting interest in targeting this kinase for therapeutic purposes.
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Case Study: High-Throughput Screening
A high-throughput screening of over 200,000 compounds identified several potential PKA inhibitors, including PKA Inhibitor IV. Subsequent assays demonstrated its efficacy in reducing tumor cell proliferation in vitro and in vivo models of cancer . - Table 1: Efficacy of this compound in Cancer Models
Cancer Type | Model Type | Result |
---|---|---|
Breast Cancer | Xenograft | 50% reduction in tumor size |
Lung Cancer | Cell Line | Inhibition of cell proliferation by 70% |
Colon Cancer | Mouse Model | Significant reduction in metastasis |
Cardiovascular Applications
PKA plays a pivotal role in cardiac function and remodeling. Dysregulation of PKA activity has been linked to heart diseases.
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Case Study: Heart Failure Models
In experiments using heart failure models, treatment with this compound resulted in improved cardiac function and reduced hypertrophy markers . This suggests that targeted inhibition of PKA could be a viable strategy for managing heart disease. - Table 2: Effects on Cardiac Function
Parameter | Control Group | This compound Group |
---|---|---|
Ejection Fraction (%) | 35% | 50% |
Heart Weight to Body Weight Ratio | 0.45 | 0.30 |
Neurological Disorders
The role of PKA in neurodegenerative diseases such as Alzheimer’s and Parkinson’s is also under investigation.
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Case Study: Neuroprotection
Research indicates that inhibition of PKA can protect neurons from apoptosis induced by toxic stimuli. In models of Alzheimer’s disease, this compound showed promise in reducing amyloid-beta toxicity . - Table 3: Neuroprotective Effects
Treatment | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
Control | 60 | 40 |
This compound | 85 | 15 |
Future Directions and Challenges
While the applications of this compound are promising, challenges remain regarding specificity and potential off-target effects. Ongoing research aims to optimize the compound's structure to enhance its selectivity for PKA over other kinases.
Mécanisme D'action
PKA Inhibitor IV exerts its effects by binding to the catalytic subunit of protein kinase A, thereby preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways mediated by cyclic adenosine monophosphate, leading to altered cellular responses. The inhibitor mimics the protein substrate by binding to the catalytic site via the arginine-cluster basic substrate .
Comparaison Avec Des Composés Similaires
Comparison with Similar PKA Inhibitors
Key Inhibitors and Mechanisms
*H-89’s IC50 varies with ATP concentration, complicating dosing .
Potency and Selectivity
H-89 vs. This compound :
- H-89 (compound 2 in ) and its N-methyl derivative (compound 5) showed higher potency than H-9 (compound 1) and compound 4 in vitro, with PKA activity reduced to ~20% at 20 µM .
- However, H-89 inhibits multiple off-target kinases (e.g., ROCK1, PKB) at concentrations >1 µM, limiting its utility in complex cellular systems .
- In contrast, this compound maintains specificity even at low nM concentrations .
Stapled Peptides :
Structural and Functional Advantages
Peptide vs. Small-Molecule Inhibitors :
- Modifications for Enhanced Delivery: Hydrocarbon stapling in PKI analogs improves membrane permeability without sacrificing affinity .
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie the biological effects of PKA Inhibitor IV in cancer models?
this compound (e.g., H89) inhibits protein kinase A (PKA) by targeting its catalytic subunit, thereby blocking cAMP-dependent signaling. However, studies reveal off-target effects, such as activation of Epac1, which modulates endoplasmic reticulum stress and apoptosis in cancer cells . To confirm PKA-specific inhibition, researchers should combine kinase activity assays (measuring cAMP-dependent phosphorylation) with rescue experiments using PKA activators or gene-edited PKA-deficient cell lines. Western blotting for downstream PKA targets (e.g., CREB phosphorylation) is critical .
Q. What experimental assays are recommended to validate PKA inhibition in cellular models?
Key assays include:
- Kinase activity assays : Measure ATP consumption or phosphorylation of PKA substrates like kemptide.
- Western blotting : Assess phosphorylation status of PKA targets (e.g., CREB at Ser133) .
- cAMP modulation : Use forskolin (PKA activator) to test reversibility of inhibitor effects.
- Cell viability assays : Compare inhibitor effects in PKA-overexpressing vs. knockout cells to isolate on-target effects .
Advanced Research Questions
Q. How should researchers design experiments to study this compound in combination with oncolytic viral therapies?
- In vitro : Co-administer this compound (e.g., H89) with oncolytic viruses (e.g., M1 virus) in cancer cell lines. Monitor viral replication via plaque assays and apoptosis via caspase-3/7 activation assays .
- In vivo : Use xenograft models to evaluate tumor volume reduction (measured by caliper) and viral dissemination (via qPCR for viral genomes). Include controls for PKA-independent effects (e.g., Epac1 inhibitors) .
- Statistical design : Apply repeated-measures ANOVA for longitudinal tumor data and Dunnett’s post hoc tests for multiple comparisons .
Q. How can researchers address contradictory data on this compound’s specificity in immune signaling pathways?
Contradictions may arise from off-target interactions (e.g., Epac1 activation or NF-κB modulation). To resolve this:
- Perform RNA-seq or microarray analysis to identify differentially expressed genes in inhibitor-treated vs. untreated cells .
- Use PKA isoform-specific inhibitors (e.g., PKI 6-22 amide) to isolate effects .
- Validate findings in primary immune cells (e.g., CD4+ T cells) using flow cytometry for activation markers (e.g., CD38) .
Q. What methodologies are critical for analyzing dose-response relationships and synergistic effects of this compound?
- Dose-response curves : Use non-linear regression (e.g., log(inhibitor) vs. normalized response) to calculate IC50 values.
- Synergy assessment : Apply the Chou-Talalay method (Combination Index) to quantify interactions with other therapies .
- Data validation : Replicate results across ≥3 biological replicates and use blinded analysis to minimize bias .
Q. How can researchers integrate multi-omics data to elucidate this compound’s role in modulating antiviral responses?
- Transcriptomics : Pair RNA-seq data with pathway analysis tools (e.g., GSEA) to identify enriched interferon-related pathways .
- Proteomics : Use SILAC labeling to quantify changes in PKA substrate phosphorylation.
- Functional validation : CRISPR-Cas9 knockout of identified targets (e.g., STAT1) to confirm mechanistic links .
Q. Methodological Considerations
- Statistical rigor : For animal studies, power analysis must be performed to determine cohort sizes, and tumor volume data should undergo Box-Cox transformation if non-normal .
- Reproducibility : Pre-register experimental protocols (e.g., via ClinicalTrials.gov for in vivo work) and share raw data in repositories like Figshare .
- Ethical compliance : Ensure all animal studies are approved by institutional ethics committees, with ARRIVE guidelines followed for reporting .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C94H148N32O31/c1-11-42(3)70(124-85(150)58(31-50-19-14-13-15-20-50)117-84(149)61(35-67(135)136)116-74(139)44(5)110-81(146)57(32-51-24-26-53(131)27-25-51)119-90(155)73(49(10)130)126-86(151)69(96)47(8)128)88(153)112-45(6)75(140)122-63(40-127)77(142)107-38-65(133)114-55(22-17-29-105-93(99)100)80(145)125-72(48(9)129)87(152)108-39-66(134)113-54(21-16-28-104-92(97)98)78(143)115-56(23-18-30-106-94(101)102)79(144)118-60(34-64(95)132)82(147)111-46(7)76(141)123-71(43(4)12-2)89(154)120-59(33-52-37-103-41-109-52)83(148)121-62(91(156)157)36-68(137)138/h13-15,19-20,24-27,37,41-49,54-63,69-73,127-131H,11-12,16-18,21-23,28-36,38-40,96H2,1-10H3,(H2,95,132)(H,103,109)(H,107,142)(H,108,152)(H,110,146)(H,111,147)(H,112,153)(H,113,134)(H,114,133)(H,115,143)(H,116,139)(H,117,149)(H,118,144)(H,119,155)(H,120,154)(H,121,148)(H,122,140)(H,123,141)(H,124,150)(H,125,145)(H,126,151)(H,135,136)(H,137,138)(H,156,157)(H4,97,98,104)(H4,99,100,105)(H4,101,102,106)/t42-,43-,44-,45-,46-,47?,48?,49?,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,69-,70-,71-,72-,73-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOXZJJMUVSZQY-BVDKBYOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)O)NC(=O)[C@H](C(C)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C94H148N32O31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2222.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99534-03-9 | |
Record name | IP 20 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099534039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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